molecular formula C13H11N3O2S B3009495 N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide CAS No. 1203258-97-2

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

Cat. No.: B3009495
CAS No.: 1203258-97-2
M. Wt: 273.31
InChI Key: VRQHBXFYKGIQPI-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is a useful research compound. Its molecular formula is C13H11N3O2S and its molecular weight is 273.31. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Convenient Synthesis of 1,2,4-Thiadiazoles : Thiadiazoles, including compounds similar to the one , can be prepared efficiently using reactions involving thioamides and various electrophilic reagents. This process has been demonstrated to yield high-quality thiadiazoles under mild conditions (Takikawa et al., 1985).

  • Fluorescence Studies : Compounds containing the 1,3,4-thiadiazole structure have shown interesting fluorescence effects in aqueous solutions, which are influenced by aggregation factors and charge transfer effects. This includes dual fluorescence and distinct fluorescence bands, highlighting their potential in fluorescence-based applications (Matwijczuk et al., 2018).

Biological Activities

  • Anticancer Properties : A study involving Schiff’s bases containing thiadiazole scaffold and benzamide groups showed promising anticancer activity against various human cancer cell lines. These compounds demonstrated GI50 values comparable to standard drugs (Tiwari et al., 2017).

  • Keto/Enol Equilibrium and Bioactivity : The keto/enol equilibrium of 1,3,4-thiadiazole-derived compounds with biological activity was studied, revealing that this equilibrium is both solvent- and temperature-dependent. This finding is significant for understanding the behavior of these compounds in biological systems (Matwijczuk et al., 2017).

  • Antimicrobial Potential : Compounds with 1,3,4-thiadiazole structures have shown antimicrobial activity. This includes the synthesis of derivatives like benzimidazole-7-carboxylic acids with thiadiazole rings, which were found to have high affinity for certain receptors and demonstrated inhibitory effects in vitro and in vivo (Kohara et al., 1996).

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives is often related to their ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .

Safety and Hazards

The safety and hazards associated with a specific 1,3,4-thiadiazole derivative would depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .

Future Directions

1,3,4-Thiadiazole derivatives have shown promise in various areas of medicinal chemistry due to their wide range of biological activities . Future research may focus on exploring new derivatives and their potential applications, as well as improving the synthesis methods for these compounds .

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-1,2-dihydroindene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-7-15-16-13(19-7)14-12(18)10-6-11(17)9-5-3-2-4-8(9)10/h2-5,10H,6H2,1H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQHBXFYKGIQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2CC(=O)C3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.